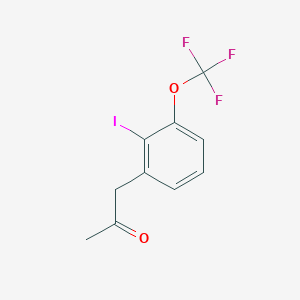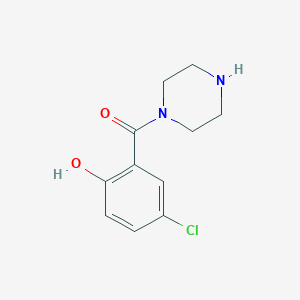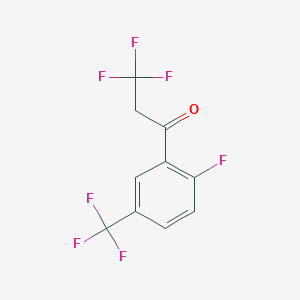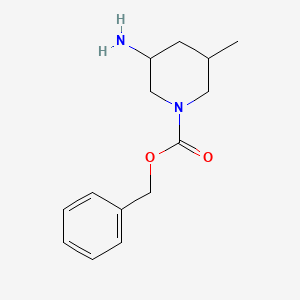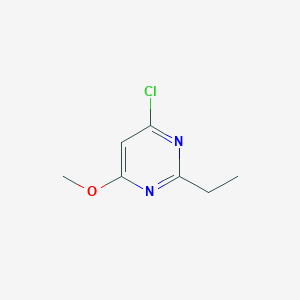
4-Chloro-2-ethyl-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethyl-6-methoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, such as nucleic acid bases (cytosine, thymine, and uracil) and vitamins like thiamine . This compound is characterized by a chloro group at the 4th position, an ethyl group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine can be achieved through various synthetic routes. Another approach involves the use of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrimidine ring with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, dimethylamine, and sodium phenoxide are commonly used under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the desired coupling.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines with various functional groups, such as amino, thiol, and alkoxy groups .
Aplicaciones Científicas De Investigación
4-Chloro-2-ethyl-6-methoxypyrimidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . The compound’s ability to interfere with these enzymes makes it a potential candidate for the development of anticancer and antiviral drugs .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has similar structural features but with an ethoxy group at the 6th position and a methylthio group at the 2nd position.
4,6-Dichloropyrimidine: This compound serves as a precursor in the synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine.
2,4-Dichloro-5-methylpyrimidine: This compound has chloro groups at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h4H,3H2,1-2H3 |
Clave InChI |
SQNCDDNTLHVPRR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=N1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


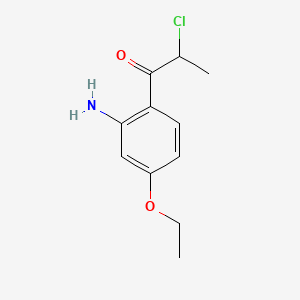
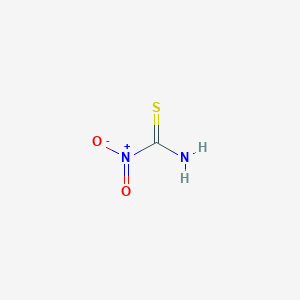


![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
